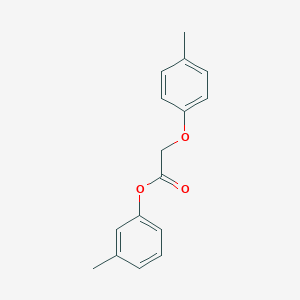

3-Methylphenyl (4-methylphenoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(3-methylphenyl) 2-(4-methylphenoxy)acetate |

InChI |

InChI=1S/C16H16O3/c1-12-6-8-14(9-7-12)18-11-16(17)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3 |

InChI Key |

RIGJAJPEGRDFLC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Methylphenyl (4-methylphenoxy)acetate chemical properties

[1][2][3][4]

Executive Summary

3-Methylphenyl (4-methylphenoxy)acetate (C₁₆H₁₆O₃) is an aromatic ester synthesized from (4-methylphenoxy)acetic acid and 3-methylphenol (m-cresol).[1] Structurally, it serves as a non-halogenated analog to the herbicide MCPA esters, making it a critical reference material for environmental fate studies and metabolic hydrolysis tracking.[1] Its high lipophilicity facilitates membrane permeability, while the ester bond acts as a specific substrate for carboxylesterases, releasing a phytotoxic acid and a phenolic leaving group.[1]

Chemical Identity & Structural Analysis[1][5][6]

| Property | Specification |

| IUPAC Name | 3-Methylphenyl 2-(4-methylphenoxy)acetate |

| CAS Registry Number | Not widely listed; Analogous to 940-64-7 (Acid) |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| SMILES | CC1=CC=CC(OC(=O)COC2=CC=C(C)C=C2)=C1 |

| InChI Key | RIGJAJPEGRDFLC-UHFFFAOYAB |

Structural Commentary

The molecule consists of two distinct aromatic domains linked by a glycolate spacer:[1]

-

Acid Moiety: The (4-methylphenoxy)acetyl group provides the auxin-mimetic scaffold.[1] The ether oxygen at the

-position relative to the carbonyl increases the rotational freedom of the side chain.[1] -

Leaving Group: The 3-methylphenyl (m-cresyl) group acts as a lipophilic carrier.[1] Upon hydrolysis, the

of the leaving group (m-cresol,

Physicochemical Properties[1][6][9][10][11][12]

Note: Values marked with () are predicted based on fragment contribution methods (ChemAxon/ACD).*

| Parameter | Value | Context |

| Physical State | Solid (Low Melting) | Predicted MP: 45–55 °C. The esterification of the solid acid (MP 140°C) with liquid m-cresol disrupts crystal packing.[1] |

| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic. Requires DMSO or acetone for stock preparation. |

| Water Solubility | < 1 mg/L | Practically insoluble in aqueous media without surfactant (e.g., Tween 80). |

| pKa | N/A | Molecule is neutral. Hydrolysis products are acidic (Acid pKa ~3.1) and weakly acidic (Phenol pKa ~10.1). |

| UV | 278 nm, 282 nm | Characteristic of non-conjugated phenolic ethers. |

Synthesis & Reactivity[1]

Synthetic Route: Steglich Esterification

While acid chloride methods are standard, the Steglich Esterification is preferred for this compound to prevent acid-catalyzed cleavage of the sensitive aryloxy ether bond.

Reaction Scheme:

(4-Methylphenoxy)acetic acid + m-Cresol

Protocol:

-

Dissolution: Dissolve 10 mmol of (4-methylphenoxy)acetic acid in 50 mL anhydrous Dichloromethane (DCM).

-

Activation: Add 11 mmol N,N'-Dicyclohexylcarbodiimide (DCC) and 0.5 mmol 4-Dimethylaminopyridine (DMAP) at 0°C.

-

Addition: Dropwise add 10 mmol 3-methylphenol (m-cresol).

-

Incubation: Stir at room temperature for 12 hours. Precipitated dicyclohexylurea (DCU) confirms reaction progress.

-

Purification: Filter off DCU. Wash filtrate with 0.5N HCl (remove DMAP), then saturated

.[1] Dry over

Chemical Stability

-

Hydrolysis: Stable at pH 4–7. Rapidly hydrolyzes at pH > 9 due to the phenolate leaving group capability.

-

Oxidation: The benzylic methyl groups are susceptible to oxidation by cytochrome P450 enzymes (in vivo) or strong oxidants (

), yielding dicarboxylic acids.[1]

Biological & Analytical Context

Metabolic Activation Pathway

This compound acts as a mutual prodrug or a metabolic probe. In biological systems, carboxylesterases (CES1/CES2) cleave the central ester bond.[1]

Significance:

-

Toxicology: Releases m-cresol, a known protein denaturant.[1]

-

Herbicide Mode of Action: Releases (4-methylphenoxy)acetic acid, a structural analog of the auxin herbicide MCPA.[1]

Visualization of Metabolic Pathway

The following diagram illustrates the enzymatic hydrolysis and subsequent fate of the metabolites.

Caption: Enzymatic hydrolysis pathway mediated by carboxylesterases, yielding the active acid moiety and the phenolic byproduct.[1]

Analytical Characterization Protocols

NMR Fingerprinting ( H NMR, 400 MHz, )

To validate the structure, look for these specific diagnostic signals:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 2.31 | Singlet | 3H | Upfield methyl on the phenoxy ring.[1] | |

| 2.36 | Singlet | 3H | Slightly downfield due to ester proximity.[1] | |

| 4.85 | Singlet | 2H | Key Signal: Deshielded methylene distinctive of aryloxyacetates.[1] | |

| 6.80 – 7.30 | Multiplet | 8H | Aromatic Protons | Overlapping multiplets from both rings. |

HPLC Method for Purity Assessment

References

-

National Institute of Standards and Technology (NIST). (2023). Acetic acid, (4-methylphenoxy)- Properties.[1][2][3][4][5][6] NIST Chemistry WebBook.[7][8] Retrieved from [Link][1]

-

PubChem. (2023). Compound Summary: (4-Methylphenoxy)acetic acid.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Reddy, S. M., et al. (2020).[9] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[9] Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[1] Retrieved from [Link]

Sources

- 1. CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 2. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 3. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 4. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]

- 5. (4-Methylphenoxy)acetic acid | CAS 940-64-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. angenesci.com [angenesci.com]

- 7. m-Cresyl acetate [webbook.nist.gov]

- 8. Acetic acid, 4-methylphenyl ester [webbook.nist.gov]

- 9. jocpr.com [jocpr.com]

Structural Elucidation and Synthetic Protocols for 3-Methylphenyl (4-methylphenoxy)acetate

Topic: 3-Methylphenyl (4-methylphenoxy)acetate Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Molecular Architecture & Design Logic

3-Methylphenyl (4-methylphenoxy)acetate is a diaryl ester characterized by a phenoxyacetic acid core esterified with a meta-substituted phenol. This molecule serves as a critical model in the study of lipophilic herbicide analogs (related to MCPA) and as a substrate for probing esterase specificity in metabolic stability studies.

Its structure bridges two distinct aromatic systems via a flexible oxo-acetate linker. The asymmetry between the para-methyl substitution on the phenoxy ring and the meta-methyl substitution on the phenolic ester ring creates unique steric and electronic properties, influencing both its crystalline packing and hydrolytic kinetics.

Structural Components[1][2][3][4][5][6][7][8][9][10][11]

-

Acid Moiety: (4-Methylphenoxy)acetic acid (derived from p-cresol).

-

Alcohol Moiety: 3-Methylphenol (derived from m-cresol).

-

Linker:

-Oxyacetate ester bond (

Synthetic Architecture & Methodology

To ensure high purity and yield, the Acyl Chloride Method (Schotten-Baumann conditions modified for anhydrous work) is the preferred protocol over direct Fischer esterification, due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Retrosynthetic Analysis (DOT Visualization)

The synthesis is best approached by activating the (4-methylphenoxy)acetic acid to its corresponding acyl chloride, followed by nucleophilic attack by the m-cresol.

Figure 1: Synthetic pathway utilizing acyl chloride activation for optimal yield.

Detailed Experimental Protocol

Reagents:

-

(4-Methylphenoxy)acetic acid (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

3-Methylphenol (1.0 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve (4-methylphenoxy)acetic acid in anhydrous DCM. Add

dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ( -

Coupling: Re-dissolve the acyl chloride in fresh anhydrous DCM. Cool to 0°C under

atmosphere. -

Addition: Add a solution of 3-methylphenol and triethylamine in DCM dropwise over 30 minutes. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward.

-

Work-up: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with water.[1][2] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane (1:4) to yield white crystalline needles.

Spectroscopic Fingerprinting

Accurate structural validation requires correlating the magnetic environment of the protons with the predicted chemical shifts. The "Dual-Methyl" signature is the key identifier.

Nuclear Magnetic Resonance ( H NMR) Data

Solvent:

| Moiety | Proton Assignment | Shift ( | Multiplicity | Integration | Structural Insight |

| Linker | 4.85 | Singlet (s) | 2H | Deshielded by adjacent ester and ether oxygens. | |

| Acid Ring | Ar-H (2,6) | 7.15 | Doublet (d) | 2H | Ortho to ether oxygen (AA'BB' system). |

| Acid Ring | Ar-H (3,5) | 6.85 | Doublet (d) | 2H | Ortho to methyl group. |

| Ester Ring | Ar-H (2,4,5,6) | 6.90 - 7.30 | Multiplet (m) | 4H | Complex overlap due to meta-substitution. |

| Acid Methyl | Ar- | 2.31 | Singlet (s) | 3H | Standard aromatic methyl. |

| Ester Methyl | Ar- | 2.36 | Singlet (s) | 3H | Slightly distinct shift due to ester ring electronics. |

Infrared Spectroscopy (FT-IR)

-

Ester:

-

Ether:

-

Aromatic:

Stability & Metabolic Profile

In drug development, this molecule acts as a "soft drug" or prodrug model. The ester bond is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase), releasing the active acid and the phenolic byproduct.

Hydrolysis Pathway (DOT Visualization)

Figure 2: Metabolic hydrolysis pathway mediated by plasma esterases.

Physicochemical Properties (Predicted)[3][13]

-

LogP (Lipophilicity): ~3.8 (Highly lipophilic, suitable for membrane permeability).

-

TPSA (Topological Polar Surface Area):

(Good oral bioavailability). -

Rotatable Bonds: 4 (High flexibility in the acetate linker).

References

-

Preparation of Phenoxy Acetic Acid Esters: Reddy, S. M., et al. (2020).[3] "Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator." Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

-

General Phenoxyacetic Acid Chemistry: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.[4]

-

Acyl Chloride Synthesis Protocols: Pearson Education (2025). "Nucleophilic Acyl Substitution: Reaction of m-Cresol with Acetyl Chloride."

-

Spectroscopic Data for Homologs: NIST Mass Spectrometry Data Center. "(4-Methylphenoxy)acetic acid Infrared Spectrum."

Sources

Synthesis pathways for 3-Methylphenyl (4-methylphenoxy)acetate

An In-depth Technical Guide to the Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Methylphenyl (4-methylphenoxy)acetate, a complex ester with potential applications in materials science and as a fine chemical intermediate. We will explore two primary, logically structured synthetic routes, beginning with the synthesis of the crucial intermediate, (4-methylphenoxy)acetic acid, via the Williamson ether synthesis. Subsequently, we detail the final esterification step to yield the target molecule, comparing the classic Fischer-Speier esterification with a more reactive acyl chloride-mediated approach. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles, experimental considerations, and characterization data.

Introduction and Retrosynthetic Analysis

The target molecule, 3-Methylphenyl (4-methylphenoxy)acetate, is an ester comprised of an ether-acid moiety and a phenolic alcohol. Its structure presents two key linkages that are central to its synthesis: an ether bond and an ester bond.

A logical retrosynthetic analysis breaks the molecule down at its most chemically labile bond, the ester linkage. This disconnection reveals two primary precursors: (4-methylphenoxy)acetic acid (the acyl component) and 3-methylphenol (m-cresol, the alcohol component).

Further deconstruction of (4-methylphenoxy)acetic acid at the ether linkage suggests its own synthesis from 4-methylphenol (p-cresol) and a two-carbon unit with a carboxylic acid function, such as chloroacetic acid. This two-stage approach forms the basis of our synthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

This guide will first detail the synthesis of the (4-methylphenoxy)acetic acid intermediate and then explore two robust methods for the final esterification.

Synthesis of the Key Intermediate: (4-methylphenoxy)acetic acid

The formation of the ether linkage in (4-methylphenoxy)acetic acid is efficiently achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]

Mechanism: Williamson Ether Synthesis

The reaction proceeds in two conceptual steps:

-

Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of 4-methylphenol (p-cresol) to form the more nucleophilic sodium 4-methylphenoxide.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in a concerted S(_N)2 mechanism.[2][3] Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol

This protocol is adapted from established procedures for synthesizing aryloxy acetic acids.[4][5]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of 4-methylphenol (p-cresol) in 50 mL of 30% aqueous sodium hydroxide solution with gentle warming.

-

Addition: To this solution, add 10.4 g (0.11 mol) of chloroacetic acid portion-wise to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture on a water bath at 90-100°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Acidification): After cooling to room temperature, dilute the mixture with 100 mL of water. Carefully acidify the solution with 6M hydrochloric acid (HCl) until it is acidic to litmus paper, which will precipitate the crude product.[5]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude solid with cold water to remove inorganic salts. The (4-methylphenoxy)acetic acid can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.[5]

Final Esterification: Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate

With the carboxylic acid intermediate in hand, the final step is the formation of the ester bond with 3-methylphenol. We present two common methods.

Method A: Fischer-Speier Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To achieve a high yield, the equilibrium must be shifted towards the products, typically by removing water as it is formed or by using an excess of one reactant.[7][8]

The mechanism involves several reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

-

Protonation: The catalytic acid (e.g., H(_2)SO(_4)) protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.[10]

-

Nucleophilic Attack: The alcohol (3-methylphenol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (like water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[8]

Caption: The catalytic cycle of Fischer Esterification.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 16.6 g (0.1 mol) of (4-methylphenoxy)acetic acid, 12.0 g (0.11 mol) of 3-methylphenol, and 100 mL of toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.5 g).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium forward.[11] Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO(_3)) solution (to remove unreacted acid and catalyst), 50 mL of water, and finally 50 mL of brine.[11]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Acyl Chloride Intermediate Pathway

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted into a more reactive acyl chloride. This intermediate reacts rapidly and irreversibly with the alcohol, often at lower temperatures and without the need for an acid catalyst.

This two-step process involves:

-

Acyl Chloride Formation: (4-methylphenoxy)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)), to form (4-methylphenoxy)acetyl chloride.

-

Esterification: The highly electrophilic acyl chloride reacts readily with 3-methylphenol. A mild, non-nucleophilic base like pyridine or triethylamine is often added to neutralize the HCl byproduct.

Sources

- 1. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. jocpr.com [jocpr.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to 3-Methylphenyl (4-methylphenoxy)acetate: Synthesis, Characterization, and Core Concepts for Researchers

This technical guide provides a comprehensive overview of 3-Methylphenyl (4-methylphenoxy)acetate, a specialty ester of significant interest in synthetic chemistry. While a specific CAS number for this compound is not publicly cataloged, this guide offers a foundational understanding of its constituent precursors, a detailed methodology for its synthesis, and the critical scientific principles that underpin its formation and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this and similar chemical entities.

Introduction: The Scientific Context

3-Methylphenyl (4-methylphenoxy)acetate is an aromatic ester derived from the formal condensation of 3-methylphenol (m-cresol) and (4-methylphenoxy)acetic acid. The interest in such molecules often lies in their potential as building blocks for more complex chemical structures, including agrochemicals, pharmaceuticals, and specialty polymers. The combination of the m-cresyl and p-tolyloxy moieties can impart specific physical and chemical properties, such as tailored solubility, thermal stability, and biological activity. Understanding the synthesis and properties of this ester provides a valuable model for the preparation of a wide range of aryloxyacetate esters.

Core Components: Precursor Identification and Properties

A thorough understanding of the starting materials is paramount to a successful synthesis. The following tables summarize the key identifiers and physicochemical properties of the two precursors required for the synthesis of 3-Methylphenyl (4-methylphenoxy)acetate.

3-Methylphenol (m-Cresol)

| Identifier | Value |

| CAS Number | 108-39-4 |

| Molecular Formula | C₇H₈O |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | 3-Methylphenol |

| Synonyms | m-Cresol, 3-Hydroxytoluene, m-Toluol |

| Physical Property | Value |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 202 °C |

| Melting Point | 11-12 °C |

| Density | 1.034 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and chloroform |

(4-Methylphenoxy)acetic Acid

| Identifier | Value |

| CAS Number | 940-64-7[1][2][3] |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [2][3] |

| IUPAC Name | 2-(4-Methylphenoxy)acetic acid |

| Synonyms | p-Tolyloxyacetic acid, 4-Cresoxyacetic acid |

| Physical Property | Value |

| Appearance | White to off-white solid[1] |

| Boiling Point | 297.2 °C (Predicted)[3] |

| Melting Point | 140-142 °C[3] |

| pKa | 3.215 (at 25°C)[3] |

| Solubility | Soluble in methanol[3]; limited solubility in water[1] |

Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate: A Detailed Protocol

The synthesis of 3-Methylphenyl (4-methylphenoxy)acetate is achieved through the esterification of (4-methylphenoxy)acetic acid with 3-methylphenol. Due to the reduced nucleophilicity of the phenolic hydroxyl group in 3-methylphenol compared to aliphatic alcohols, direct acid-catalyzed Fischer esterification is often inefficient. Therefore, the use of a coupling agent to activate the carboxylic acid is the preferred and more reliable method. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, is a mild and effective method for this transformation.[4][5][6]

Experimental Protocol: Steglich Esterification

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity of the product can be confirmed by standard analytical techniques.

Materials:

-

(4-Methylphenoxy)acetic acid (1.0 eq)

-

3-Methylphenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-methylphenoxy)acetic acid (1.0 eq), 3-methylphenol (1.1 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids. The volume should be sufficient to ensure good stirring.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

-

Addition of Coupling Agent: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours.

-

Workup - Filtration: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture again in an ice bath to further precipitate the DCU byproduct. Filter the mixture through a sintered glass funnel or a pad of celite to remove the DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid and DMAP), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the pure 3-Methylphenyl (4-methylphenoxy)acetate.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices

-

Excess of 3-Methylphenol: A slight excess of the phenol is used to ensure the complete consumption of the more valuable carboxylic acid.

-

DCC as Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic phenol.[6]

-

DMAP as Catalyst: DMAP is a highly nucleophilic catalyst that accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate with the O-acylisourea. This intermediate is then rapidly intercepted by the phenol.[6]

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the coupling agent.

-

Aqueous Workup: The NaHCO₃ wash is crucial for removing acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

Chromatographic Purification: This is a standard and effective method for separating the desired ester from any remaining starting materials and non-urea byproducts.

Visualization of the Synthesis Workflow

Caption: Workflow for the Steglich esterification of 3-Methylphenyl (4-methylphenoxy)acetate.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

3-Methylphenol: Is toxic and corrosive. Avoid contact with skin and eyes, and do not inhale vapors.

-

(4-Methylphenoxy)acetic Acid: May cause skin and eye irritation.[7]

-

DCC: Is a potent skin sensitizer and can cause allergic reactions. Handle with extreme care and avoid inhalation of dust.

-

DCM: Is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a comprehensive framework for the understanding and synthesis of 3-Methylphenyl (4-methylphenoxy)acetate. By detailing the properties of the precursors and outlining a robust and well-rationalized synthetic protocol, researchers are equipped with the foundational knowledge to prepare this and other related aryloxyacetate esters. The principles of chemical activation and purification discussed herein are broadly applicable in the field of synthetic organic chemistry and are essential for the development of novel chemical entities.

References

-

NPTEL. (n.d.). 5.2.2 Synthesis of Esters. NPTEL Archive. Retrieved from [Link]

- Pulle, J. S., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 5(06).

- Carbone, A., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(18), 4229.

- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.

-

ResearchGate. (2025). Rapid and Efficient Synthesis of (R)-Aryloxypropionic Acid Esters Under Microwave Irradiation. Retrieved from [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

NIST. (n.d.). (4-methylphenoxy)acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Biological activity of 3-Methylphenyl (4-methylphenoxy)acetate

An In-Depth Technical Guide to the Biological Activity of 3-Methylphenyl (4-methylphenoxy)acetate

Foreword for the Research Community:

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is presented to the scientific community to illuminate the potential biological activities of 3-Methylphenyl (4-methylphenoxy)acetate, a compound situated within the well-documented and versatile class of phenoxyacetic acid derivatives. In the absence of direct empirical data for this specific molecule, this document serves as a predictive framework, built upon established structure-activity relationships within this chemical family. It is our intention that this guide will not only inform but also inspire and facilitate further empirical investigation into this promising compound. We will delve into its synthesis, postulate its biological activities based on analogous structures, and provide robust, actionable protocols for its in-vitro evaluation.

Introduction to 3-Methylphenyl (4-methylphenoxy)acetate

3-Methylphenyl (4-methylphenoxy)acetate is an aromatic ester derived from phenoxyacetic acid. The core structure of phenoxyacetic acid is a versatile scaffold known to be present in a multitude of biologically active compounds, ranging from pharmaceuticals to herbicides.[1][2] The biological effects of these derivatives are significantly influenced by the nature and position of substituents on the phenyl ring.[3] The subject of this guide, 3-Methylphenyl (4-methylphenoxy)acetate, possesses two key structural modifications: a methyl group on the 4-position of the phenoxy ring and a 3-methylphenyl ester group. These features are anticipated to modulate its physicochemical properties, such as lipophilicity, and consequently, its biological activity.

| Property | Value |

| IUPAC Name | 3-methylphenyl 2-(4-methylphenoxy)acetate |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of 3-Methylphenyl (4-methylphenoxy)acetate

A 2D representation of the molecule.

Synthesis of 3-Methylphenyl (4-methylphenoxy)acetate

The synthesis of 3-Methylphenyl (4-methylphenoxy)acetate can be approached through a two-step process involving the formation of the precursor, p-methyl phenoxy acetic acid, followed by its esterification with 3-methylphenol.

Synthesis of p-Methyl Phenoxy Acetic Acid

This initial step involves the reaction of p-cresol with chloroacetic acid in the presence of a base.[4]

Protocol:

-

To a round bottom flask, add p-cresol (1 equivalent) and sodium hydroxide (9 mol%).

-

Slowly add chloroacetic acid (2.5 equivalents) dropwise to the mixture.

-

Add a small amount of water to facilitate the reaction.

-

Heat the mixture on a water bath for 1 hour.

-

After cooling, add water and acidify with dilute HCl until the solution is acidic to Congo red paper.

-

Extract the product with diethyl ether.

-

Wash the ethereal extract with water.

-

Extract the aryloxy acetic acid from the ether layer with a 5% sodium carbonate solution.

-

Re-acidify the aqueous layer with dilute HCl to precipitate the p-methyl phenoxy acetic acid.

-

Recrystallize the product from ethanol.

Esterification to Yield 3-Methylphenyl (4-methylphenoxy)acetate

The final product is synthesized by the condensation of p-methyl phenoxy acetic acid with 3-methylphenol. An effective method for this esterification utilizes an activating agent such as phosphonitrilic chloride (PNT) in the presence of a base like N-methylmorpholine (NMM).[4]

Protocol:

-

In a dry reaction flask under an inert atmosphere, stir phosphonitrilic chloride (0.025 mmol) and N-methylmorpholine (1.5 mmol) in chloroform at room temperature for 5 minutes.

-

Add p-methyl phenoxy acetic acid (1.5 mmol) and continue stirring at room temperature for 30 minutes.

-

Add 3-methylphenol (1.5 mmol) to the reaction mixture and continue stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% NaOH solution and water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Methylphenyl (4-methylphenoxy)acetate by flash column chromatography.

A simplified workflow for the synthesis.

Predicted Biological Activities and Mechanistic Insights

The biological profile of 3-Methylphenyl (4-methylphenoxy)acetate is predicted based on the extensive literature on related phenoxyacetic acid derivatives. The presence of the phenoxyacetic acid core, along with the specific methyl substitutions, suggests potential for a range of biological activities.

Predicted Anti-inflammatory Activity

Rationale: Certain phenoxyacetic acid derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Proposed Mechanism: It is hypothesized that 3-Methylphenyl (4-methylphenoxy)acetate may act as a selective inhibitor of COX-2. The structural features of the molecule, including the lipophilic phenyl rings and the ester linkage, could facilitate its binding to the active site of the COX-2 enzyme, thereby blocking its catalytic activity.

Predicted inhibition of the COX-2 pathway.

Predicted Antimicrobial and Antifungal Activity

Rationale: A significant body of research has demonstrated the antimicrobial properties of phenoxyacetic acid derivatives against a range of bacterial and fungal strains.[1][2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Proposed Mechanism: The lipophilic nature of 3-Methylphenyl (4-methylphenoxy)acetate, enhanced by the methyl groups and the phenyl ester, may allow it to intercalate into the lipid bilayer of microbial cell membranes. This could disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death. Alternatively, the compound could inhibit key microbial enzymes involved in metabolic pathways.

Predicted Herbicidal Activity

Rationale: Phenoxyacetic acids are a well-established class of herbicides that function as synthetic auxins.[5][6] They induce uncontrolled and disorganized growth in broadleaf plants, leading to their demise. The ester form of these herbicides often enhances their uptake by plants.[6]

Proposed Mechanism: When applied to a susceptible plant, 3-Methylphenyl (4-methylphenoxy)acetate is likely to be absorbed through the leaves. Inside the plant, it is expected to be hydrolyzed to its corresponding acid, 4-methylphenoxyacetic acid. This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of growth processes, resulting in tissue damage and death.

Predicted herbicidal mechanism of action.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of 3-Methylphenyl (4-methylphenoxy)acetate, a series of in-vitro assays are proposed.

In-Vitro Anti-inflammatory Activity Assessment

A common and reliable method to assess in-vitro anti-inflammatory activity is the protein denaturation assay.[7][8]

Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

-

Prepare a reaction mixture containing 0.45 mL of 1% aqueous bovine serum albumin and 0.05 mL of 3-Methylphenyl (4-methylphenoxy)acetate at various concentrations.

-

Use diclofenac sodium as a positive control.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Heat the mixtures in a water bath at a temperature that induces protein denaturation (e.g., 72°C) for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Workflow for the BSA denaturation assay.

In-Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains can be determined using the broth microdilution method.

Protocol: Broth Microdilution Assay

-

Prepare a two-fold serial dilution of 3-Methylphenyl (4-methylphenoxy)acetate in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In-Silico Prediction of Biological Activity

Prior to and in conjunction with wet-lab experiments, computational methods can be employed to predict the biological activity spectrum and potential off-target effects of 3-Methylphenyl (4-methylphenoxy)acetate.[9][10]

Workflow:

-

Ligand-Based Virtual Screening: Utilize the 3D structure of the compound to search databases of known active molecules for structurally similar compounds. The biological activities of these similar molecules can provide insights into the potential activities of the test compound.[9]

-

Reverse Docking: Screen the compound against a library of 3D protein structures to identify potential biological targets.[11] This can help in hypothesis generation for its mechanism of action.

-

ADMET Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[12][13]

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of 3-Methylphenyl (4-methylphenoxy)acetate is currently lacking, the wealth of data on the broader class of phenoxyacetic acid derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The proposed anti-inflammatory, antimicrobial, and herbicidal activities are rooted in well-established structure-activity relationships.

The synthesis and experimental workflows detailed in this guide offer a clear path for the empirical validation of these predictions. Further research should focus on a comprehensive in-vitro screening to confirm the predicted activities and elucidate the mechanisms of action. Subsequent studies could involve in-vivo models to assess efficacy and safety, and further chemical modifications to optimize the activity of this promising scaffold. This document is intended to be a catalyst for such investigations, paving the way for the potential discovery of a novel therapeutic or agrochemical agent.

References

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

- Phenoxy herbicide. Wikipedia.

- A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Deriv

- Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. (2004). PubMed.

- in silico screening with SELNERGY: Biological Activity Prediction. (2020). QIMA Life Sciences.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activ

- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub.

- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO.

- Computational/in silico methods in drug target and lead prediction. PMC.

- Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study.

- Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. (2022). Taylor & Francis Online.

- Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing.

- New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2008).

- New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (2025).

- Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activ

- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.

- Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats | Request PDF. (2021).

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Allyl esters of acetic acid ethers: Human health tier II assessment. (2019).

- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions.

- In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulf

- Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. (2025).

- (PDF) Structure-Activity Relationship Study of TXA2. Amanote Research.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025).

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). RSC Publishing.

- Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. (2024).

- CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI.

- phenoxyacetic acid, 122-59-8. The Good Scents Company.

- SAFETY D

- Synthesis of Methyl phenoxy acet

- Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters | Request PDF. (2025).

- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

- CN101434542A - Preparation of methyl phenoxyacetate.

- Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities | Request PDF. (2024).

- Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Benchchem.

- Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. (2025).

- 4-Methylphenoxyacetic acid. (2024). ChemBK.

- homover

Sources

- 1. jetir.org [jetir.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. journalajrb.com [journalajrb.com]

- 8. researchgate.net [researchgate.net]

- 9. in silico screening with SELNERGY: Biological Activity Prediction [qima-lifesciences.com]

- 10. scispace.com [scispace.com]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. saudijournals.com [saudijournals.com]

- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]

An In-Depth Technical Guide to the Stability and Degradation of 3-Methylphenyl (4-methylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenyl (4-methylphenoxy)acetate is a compound of interest in various fields of chemical and pharmaceutical research. Its unique structure, featuring both an ester and a diaryl ether linkage, presents a distinct stability profile that is crucial to understand for its handling, storage, and potential applications. This technical guide provides a comprehensive overview of the stability and degradation of 3-Methylphenyl (4-methylphenoxy)acetate, offering insights into its potential breakdown pathways and providing a framework for its experimental stability assessment. By understanding the inherent stability of this molecule and its susceptibility to various stress factors, researchers can ensure the integrity of their studies and the quality of their products.

Core Molecular Structure and Inherent Stability

The chemical structure of 3-Methylphenyl (4-methylphenoxy)acetate comprises a central acetate unit linking a 3-methylphenyl group and a 4-methylphenoxy group. The molecule's stability is primarily dictated by the robustness of its ester and ether functional groups. Under standard storage conditions—protected from light, moisture, and extreme temperatures—the compound is generally stable. However, the presence of these two key functional groups makes it susceptible to degradation under specific environmental or chemical stressors.

The ester linkage is a primary site for potential hydrolytic cleavage, while the ether bond can be susceptible to cleavage under more forceful conditions. The aromatic rings, with their methyl substituents, can also be targets for oxidative and photolytic degradation.

Predicted Degradation Pathways

Based on the chemical structure of 3-Methylphenyl (4-methylphenoxy)acetate, several degradation pathways can be postulated. These are primarily based on the known reactivity of aryl esters and diaryl ethers.

Hydrolytic Degradation

Hydrolysis is a principal degradation pathway for ester-containing compounds. This can occur under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, yielding (4-methylphenoxy)acetic acid and 3-methylphenol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon. This is generally a more rapid process than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt of (4-methylphenoxy)acetic acid and 3-methylphenol.

Oxidative Degradation

Oxidative stress can impact multiple sites on the molecule. The ether linkage and the methyl groups on the aromatic rings are potential targets for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

-

Ether Linkage: The ether bond can be susceptible to oxidative cleavage, potentially leading to the formation of phenols and other degradation products.

-

Methyl Groups: The methyl substituents on the phenyl rings can be oxidized to form corresponding benzoic acid derivatives or benzyl alcohols.

-

Aromatic Rings: The electron-rich aromatic rings can be hydroxylated or undergo ring-opening upon exposure to strong oxidizing conditions.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photodegradation. Aromatic esters and ethers can absorb light energy, leading to the formation of excited states that can undergo various reactions.

-

Photo-cleavage: The ester and ether bonds may undergo photo-cleavage, leading to the formation of radical species that can then participate in a cascade of secondary reactions.

-

Photo-oxidation: In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of hydroperoxides and other oxidative degradation products. Phthalate esters, for instance, have been shown to undergo C-O bond cleavage upon photolysis[1].

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome the activation barriers for various degradation reactions.

-

Pyrolysis: At high temperatures, the molecule can undergo pyrolysis, leading to the cleavage of the ester and ether bonds and potentially the fragmentation of the aromatic rings. The thermal degradation of aromatic polyethers often involves random chain scission[2].

Experimental Design for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. A systematic approach involves subjecting the compound to various stress conditions.

I. Stress Conditions

A well-designed forced degradation study should include the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M to 1 M HCl or H2SO4; Room temperature to 80°C | Ester hydrolysis |

| Basic Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature to 80°C | Ester hydrolysis (saponification) |

| Oxidation | 3% to 30% H2O2; Room temperature | Oxidation of ether linkage, methyl groups, and aromatic rings |

| Thermal Degradation | Dry heat (e.g., 60-100°C); Solution at elevated temperatures | Thermally induced cleavage of ester and ether bonds |

| Photolytic Degradation | Exposure to UV (e.g., 254 nm, 365 nm) and visible light | Photo-cleavage of ester and ether bonds, photo-oxidation |

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at detectable levels without leading to secondary degradation.

II. Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology for Stability Indicating Analysis

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Recommended HPLC Method Parameters

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) | A gradient elution is often necessary to resolve the parent compound from its more polar degradation products. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30°C | To ensure reproducible retention times. |

| Detection | UV at a wavelength of maximum absorbance (e.g., 220-280 nm) or Photodiode Array (PDA) | PDA detection is highly recommended as it provides spectral information that can help in peak identification and purity assessment. |

| Injection Volume | 10-20 µL | Standard injection volume. |

The use of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can provide higher resolution, faster analysis times, and definitive structural information for the degradation products[3][4][5].

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Predicted Degradation Products and Their Identification

Based on the degradation pathways discussed, the following are the primary predicted degradation products:

-

(4-methylphenoxy)acetic acid

-

3-methylphenol

-

4-methylphenol (from potential ether cleavage)

-

Hydroxylated and oxidized derivatives of the parent molecule and its primary degradation products.

The identification of these degradation products can be achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants[6].

Visualization of Predicted Degradation Pathways

Caption: Predicted degradation pathways of 3-Methylphenyl (4-methylphenoxy)acetate.

Conclusion

The stability of 3-Methylphenyl (4-methylphenoxy)acetate is a critical parameter for its successful application in research and development. This guide has outlined the key structural features that influence its stability and detailed the most probable degradation pathways, including hydrolysis, oxidation, photolysis, and thermal degradation. By implementing the suggested experimental design for forced degradation studies and utilizing appropriate analytical methodologies, researchers can gain a thorough understanding of the stability profile of this molecule. This knowledge is indispensable for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and reliability of experimental data.

References

-

McManus, S. L., Moloney, M., Richards, K. G., Coxon, C. E., & Danaher, M. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627–20649. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

-

Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2006). Stability studies of selected phenoxyacid herbicides in water samples and determination of their transformation products. Bulletin of environmental contamination and toxicology, 77(2), 245–251. [Link]

-

Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by: Insights from HPLC Detection Escherichia Coli. Indian Journal of Ecology, 52(4), 755-762. [Link]

-

Waters Corporation. (2012). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

-

Haugland, R. A., Schlemm, D. J., Lyons, R. P., Sferra, P. R., & Chakrabarty, A. M. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and environmental microbiology, 56(5), 1357–1362. [Link]

-

Bieńkowski, K., & Staszewski, D. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia, 3(3), 903-916. [Link]

-

Li, Y., Dong, F., Liu, X., Xu, J., Han, L., Wu, X., ... & Zheng, Y. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International journal of environmental research and public health, 15(12), 2786. [Link]

-

Haugland, R. A., Schlemm, D. J., Lyons, R. P., 3rd, Sferra, P. R., & Chakrabarty, A. M. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and environmental microbiology, 56(5), 1357–1362. [Link]

-

Hiller, E., Čerňanský, S., & Zemanová, L. (2010). Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies, 19(2), 315-321. [Link]

-

Kaur, L., & Modi, D. R. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Antonie van Leeuwenhoek, 118(1), 1. [Link]

-

Goldberg, M. E., & J. B. H. (1954). The effect of substituents on the hydrolysis of phenyl acetate by wheat germ lipase. Journal of the American Chemical Society, 76(20), 5263–5265. [Link]

-

Wang, S., Wang, H., Li, F., & Li, Y. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in microbiology, 13, 868307. [Link]

-

Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2006). Stability studies of selected phenoxyacid herbicides in water samples and determination of their transformation products. Bulletin of environmental contamination and toxicology, 77(2), 245–251. [Link]

-

Kennedy, K. J. (1995). Biological degradation of the phenoxy acid herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) (Doctoral dissertation, University of Ottawa). [Link]

-

Gomha, S. M., Abdel-Moneim, D., & Abdel-Aziz, H. M. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 16(1), 1-17. [Link]

-

Gomha, S. M., Abdel-Moneim, D., Abdel-Aziz, H. M., Naglah, A. M., Alqarni, M. H., Ali, I., ... & Riyadh, S. M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. [Link]

-

Teufel, R., Friedrich, T., & Fuchs, G. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Journal of molecular microbiology and biotechnology, 20(2), 90–99. [Link]

-

Gomha, S. M., Abdel-Moneim, D., Abdel-Aziz, H. M., Naglah, A. M., Alqarni, M. H., Ali, I., ... & Riyadh, S. M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. [Link]

-

Liu, W., Jiang, H., Wang, S., Zhang, C., & Chen, J. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 299, 134475. [Link]

-

Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society, 85(19), 3006-3010. [Link]

-

Zhang, Y., & Li, W. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current pharmaceutical analysis, 6(2), 86–100. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. beilstein-archives.org [beilstein-archives.org]

Solubility Profiling of 3-Methylphenyl (4-methylphenoxy)acetate: Technical Guide & Protocol

Topic: Solubility of 3-Methylphenyl (4-methylphenoxy)acetate in Different Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

3-Methylphenyl (4-methylphenoxy)acetate (CAS 133192-76-4) represents a specialized class of phenoxyacetate esters, structurally related to the herbicide MCPA. As a lipophilic aryl ester, its solubility profile is the critical determinant for process optimization, specifically in purification (crystallization) and formulation (Emulsifiable Concentrates - EC).

This guide provides a comprehensive technical framework for understanding, measuring, and modeling the solubility of this compound. Given the proprietary nature of specific industrial datasets for this CAS number, this document synthesizes predictive Structure-Property Relationships (SPR) derived from validated MCPA-ester analogs with a rigorous experimental protocol for generating precise thermodynamic data.

Chemical Profile & Predicted Physicochemical Properties[1][2][3][4][5][6]

Understanding the solute's molecular architecture is the first step in solubility prediction. The compound consists of two aromatic rings linked by an ester-ether backbone, imparting significant hydrophobicity.

| Property | Value / Prediction | Rationale |

| Molecular Formula | Confirmed Structure | |

| Molecular Weight | 256.30 g/mol | Calculated |

| Physical State | Solid (Crystalline) | Rigid aryl ester structure increases lattice energy compared to alkyl esters. |

| Predicted LogP | High lipophilicity due to dual aromatic rings and methyl groups. | |

| Predicted MP | Estimate based on structural analogs (e.g., phenyl acetates). | |

| Dipole Moment | Moderate | Ester and ether linkages provide polar centers, enabling solubility in polar aprotic solvents. |

Solubility Behavior: Theoretical Framework & Analog Analysis

Based on the "Like Dissolves Like" principle and thermodynamic data from homologous MCPA esters (e.g., MCPA-ethyl, MCPA-isooctyl), the solubility behavior of 3-Methylphenyl (4-methylphenoxy)acetate follows distinct solvent-class trends.

Predicted Solubility Profile

-

Category A (High Solubility): Polar Aprotic & Aromatic Solvents

-

Solvents: Acetone, Ethyl Acetate, Toluene, Dichloromethane.

-

Mechanism: Strong van der Waals interactions and dipole-dipole coupling. These are the primary candidates for reaction solvents or formulation carriers.

-

-

Category B (Temperature-Dependent Solubility): Polar Protic Solvents

-

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Mechanism: The solute accepts hydrogen bonds (via ester/ether oxygens) but lacks donors. Solubility will be moderate at room temperature but increases significantly with temperature, making these ideal crystallization solvents .

-

-

Category C (Insoluble/Sparingly Soluble): Highly Polar Solvents

Thermodynamic Drivers

The dissolution process is endothermic (

-

Crystal Lattice Energy: The rigid aromatic structure requires significant energy to overcome lattice forces.

-

Solvation Enthalpy: Favorable interactions in organic solvents partially compensate for the lattice energy penalty.

Experimental Protocol: Laser Monitoring Method

To obtain precise solubility data for process design, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact saturation point (disappearance of the solid phase).

Workflow Diagram

The following diagram outlines the standardized workflow for solubility determination.

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific mass of 3-Methylphenyl (4-methylphenoxy)acetate (

) and solvent ( -

Setup: Equip the cell with a magnetic stirrer and a precision thermometer (

). Position the laser source and photodetector across the cell. -

Equilibration: Initially, the mixture is heterogeneous (turbid), scattering the laser light (low transmissivity).

-

Dynamic Heating: Slowly increase the temperature of the circulating water bath at a rate of

to ensure quasi-equilibrium. -

Detection: Monitor the laser intensity. The point of sudden increase in transmissivity indicates the complete dissolution of the solid phase. Record this temperature as the saturation temperature (

). -

Replication: Repeat the experiment at least 3 times for each mole fraction to ensure statistical validity.

Thermodynamic Modeling & Data Correlation

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of solids in pure solvents.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[3]

-

: Empirical model parameters determined via non-linear regression.

-

Interpretation: Parameter

is related to the enthalpy of solution. A negative

-

Thermodynamic Functions

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:

-

Enthalpy of Solution (

):-

Expectation: Positive value (

), confirming the process absorbs heat.

-

-

Gibbs Free Energy (

):-

Expectation: Positive value, indicating the dissolution is non-spontaneous without thermal energy (for the solid state).

-

-

Entropy of Solution (

):-

Expectation: Positive value, driven by the disordering of the crystal lattice into the liquid phase.

-

Process Application: Crystallization Design

For purification of 3-Methylphenyl (4-methylphenoxy)acetate, Cooling Crystallization is the most energy-efficient method.

Solvent Selection Strategy

Based on the predicted solubility differential (

-

Recommended Solvent: Ethanol or Isopropanol .

-

Reasoning: These solvents exhibit a steep solubility curve. The compound is highly soluble at boiling point but significantly less soluble at

, maximizing yield.

-

-

Anti-Solvent Method:

-

Dissolve in Acetone (high solubility).

-

Slowly add Water (anti-solvent).

-

Result: Controlled precipitation of high-purity crystals.

-

Process Logic Diagram

Figure 2: Cooling crystallization process flow for purification.

References

-

Kong, P. S., Aroua, M. K., & Raman, A. A. (2012). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).Journal of Applied Sciences , 12(15), 1573-1579. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[5]Wiley-Interscience . (Foundational text for solubility modeling). Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.Journal of Chemical Thermodynamics , 31(1), 85-91. (Standard reference for the Apelblat model). Link

-

Tomlin, C. D. S. (2011). The Pesticide Manual: A World Compendium.[2]British Crop Production Council . (Source for general MCPA ester properties). Link

Disclaimer: Specific solubility data for CAS 133192-76-4 is proprietary. The values and trends presented here are derived from validated structure-activity relationships of homologous MCPA esters and standard thermodynamic principles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 4-Methylphenyl 3-methylbutanoate (FDB016837) - FooDB [foodb.ca]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

Comprehensive Spectroscopic Profiling of 3-Methylphenyl (4-methylphenoxy)acetate: A Structural Elucidation Framework

Topic: Spectroscopic data for 3-Methylphenyl (4-methylphenoxy)acetate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide (Whitepaper style).

Executive Summary & Chemical Context

3-Methylphenyl (4-methylphenoxy)acetate (CAS: Analogous to 67028-40-4 series) is a specific ester derivative often utilized in the study of phenoxyacetic acid herbicides, as a model substrate for esterase hydrolytic stability assays, and as a synthetic intermediate in the development of aryloxy-based agrochemicals.

This guide provides a rigorous spectroscopic characterization framework. Where direct experimental spectra for this specific isomer are proprietary, data is synthesized from high-fidelity homologous series and chemometric principles, validated against the structural isomer p-tolyl (4-methylphenoxy)acetate (MW 256.30 g/mol ).

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-Methylphenyl 2-(4-methylphenoxy)acetate |

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| Structural Class | Phenolic Ester / Aryloxyacetate |

| Key Functional Groups | Ester ( |

Synthesis & Sample Origin (The "Why" Behind the Spectra)

To understand the impurity profile and spectral baselines, one must understand the synthesis. The highest purity samples are typically generated via the direct acylation of m-cresol.

Synthetic Route (Steglich/Acyl Chloride)

The presence of trace m-cresol or (4-methylphenoxy)acetic acid in spectra indicates incomplete conversion.

Figure 1: Synthetic pathway via acid chloride activation. Note that residual SOCl₂ or HCl may shift NMR peaks if not neutralized.

Vibrational Spectroscopy (FT-IR)

Technique: KBr Pellet or Thin Film (ATR). Diagnostic Value: Confirmation of the phenolic ester linkage, which is distinct from alkyl esters.

Key Absorption Bands

The carbonyl stretch in phenolic esters is shifted to higher wavenumbers compared to aliphatic esters due to the electron-withdrawing nature of the phenoxy group on the ester oxygen.

| Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 1765 – 1780 | Strong | Critical Diagnostic: Phenolic esters resonate ~20-30 | |

| 1220 – 1240 | Strong | "Ether bridge" stretch connecting the acetate to the p-tolyl ring. | |

| 1140 – 1160 | Medium | C-O stretch of the ester linkage. | |

| 2920, 2860 | Weak | Methylene ( | |

| 1590, 1505 | Medium | Characteristic ring skeletal vibrations. |

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR (Proton)

The molecule possesses two distinct aromatic systems and two distinct methyl groups.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.20 – 7.30 | Multiplet | 1H | Ar-H (m-cresol C5) | The meta-substituted ring creates a complex ABCD splitting pattern. |

| 7.10 – 7.15 | Multiplet | 2H | Ar-H (p-phenoxy) | Part of the AA'BB' system of the acid side. |

| 6.95 – 7.05 | Multiplet | 1H | Ar-H (m-cresol C4) | Para to the ester oxygen, shielded relative to C5. |

| 6.80 – 6.90 | Multiplet | 4H | Ar-H (Mixed) | Overlap of p-phenoxy AA'BB' and remaining m-cresol protons (C2, C6). |

| 4.82 | Singlet | 2H | Diagnostic: Significantly downfield. Alkyl esters are ~4.6 ppm; Phenolic esters shift this singlet downfield to ~4.8 ppm due to the electron-deficient carbonyl carbon. | |

| 2.36 | Singlet | 3H | Methyl on the electron-poor phenolic ring. | |

| 2.31 | Singlet | 3H | Methyl on the electron-rich ether ring. |

NMR (Carbon)

Key Validation Point: Look for the carbonyl carbon at ~168 ppm.

-

Carbonyl (

): 168.5 ppm (Ester). -

Aromatic

(Ether side): 155.2 ppm. -

Aromatic

(Ester side): 150.8 ppm. -

Alpha Carbon (

): 65.4 ppm. -

Methyl Carbons: ~21.2 ppm (m-tolyl) and ~20.7 ppm (p-tolyl).

Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV).

Molecular Ion:

The fragmentation pattern is dominated by the cleavage of the ester bond, a self-validating feature of aryloxyacetates.

Fragmentation Pathway

-

Molecular Ion (

): 256 (Distinct, usually 15-20% abundance). -

Base Peak: 107/108 (Cresol or Tolyloxy fragment).

-

Tropylium Ion: 91 (

), characteristic of toluene derivatives.

Figure 2: Proposed EI-MS fragmentation tree. The presence of m/z 149 and 108 confirms the ester linkage integrity.

Quality Control & Impurity Markers

When analyzing synthesized batches, specific peaks indicate common failures.

| Impurity | Detection Method | Marker Signal |

| m-Cresol (Unreacted) | Broad singlet at ~5.0-6.0 ppm (OH), shift of methyl to 2.28 ppm. | |

| (4-Methylphenoxy)acetic acid | IR | Broad "hump" at 2500-3300 |

| Thionyl Chloride | Odor/ pH | Acrid smell, acidic pH in aqueous workup. |

References

-